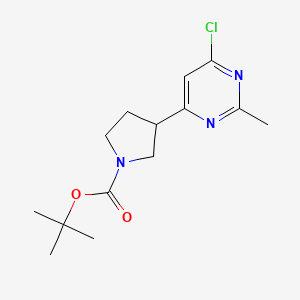

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based carbamate derivative featuring a substituted pyrimidine ring. The compound combines a pyrrolidine scaffold (a five-membered nitrogen-containing heterocycle) with a tert-butyl carbamate protecting group and a 6-chloro-2-methylpyrimidin-4-yl substituent. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their prevalence in nucleic acids and bioactive molecules. The tert-butyl carbamate group enhances solubility and stability, making the compound suitable for synthetic intermediates in drug discovery .

Properties

IUPAC Name |

tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-9-16-11(7-12(15)17-9)10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHIMTBBKKCABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group, which contribute to its unique reactivity and biological potential. The molecular weight is approximately 297.78 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyrimidine Ring : A nucleophilic substitution reaction is used to attach the pyrimidine derivative to the pyrrolidine intermediate.

- Esterification : The final step involves esterification with tert-butyl chloroformate under basic conditions.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds containing pyrimidine rings have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For example, some derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis.

The exact mechanism of action for this compound remains an area of active research. However, it is hypothesized that the compound may interact with specific enzymes or receptors, leading to inhibition of their activity. This could involve:

- Enzyme Inhibition : Compounds may act as inhibitors for enzymes critical in metabolic pathways.

- Receptor Modulation : Alteration of receptor activity could lead to downstream effects on cellular signaling.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal examined several pyrimidine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .

Study on Anticancer Properties

Another research article focused on the anticancer properties of pyrimidine-containing compounds. The findings revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways. Although specific data for this compound were not available, the structural similarities imply potential for similar activity .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate has been explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study : Research has indicated that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and antiviral effects. The chloro-substituted pyrimidine moiety is particularly noted for enhancing the pharmacological profile of compounds in this class .

Agricultural Chemistry

The compound has also been evaluated for its use in agrochemicals. Its ability to act as a herbicide or pesticide is under investigation due to its structural characteristics that may inhibit specific biochemical pathways in plants.

Data Table: Herbicidal Activity of Pyrrolidine Derivatives

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Herbicide | Various weeds | |

| Similar Pyrrolidine Derivative | Insecticide | Aphids |

Biochemical Research

The compound's unique structure allows for investigations into enzyme inhibition and receptor binding studies. Its potential to modulate biological pathways makes it valuable in biochemical research.

Case Study : Studies have shown that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in metabolic disorders .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyrimidine Site

The 6-chloro substituent on the pyrimidine ring is highly reactive toward nucleophilic substitution (SNAr), enabling functionalization.

Mechanistic Insight :

-

The electron-deficient pyrimidine ring facilitates attack by nucleophiles at the C6 position.

-

Steric hindrance from the 2-methyl group slightly reduces reaction rates compared to unsubstituted chloropyrimidines.

Ester Hydrolysis and Functionalization

The tert-butyl carboxylate group undergoes acid-catalyzed hydrolysis, enabling downstream modifications.

Example Reaction :

Oxidation and Reduction Pathways

The pyrrolidine ring and methylpyrimidine group participate in redox reactions.

| Reaction Type | Reagents | Products | Notes | References |

|---|---|---|---|---|

| Oxidation (Pyrrolidine) | mCPBA, DCM, 0°C → rt | Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate N-oxide | Forms stable N-oxide for chirality studies | |

| Reduction (Pyrimidine) | H₂, Pd/C, MeOH | Tert-butyl 3-(6-chloro-2-methyl-1,4-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate | Limited synthetic utility |

Cross-Coupling Reactions

The chloropyrimidine moiety participates in Pd-catalyzed couplings for complex heterocycle synthesis.

Case Study :

Thermal Stability and Side Reactions

Under high temperatures (>150°C), the compound undergoes decomposition:

-

Pyrimidine ring rearrangement : Forms fused bicyclic byproducts.

-

Decarboxylation : Loss of CO₂ generates tert-butylpyrrolidine fragments.

Reactivity Comparison of Key Sites

| Site | Reactivity | Preferred Reactions |

|---|---|---|

| C6 (Cl) | High | SNAr, cross-coupling |

| Pyrrolidine N | Moderate | Oxidation, alkylation |

| tert-Butyl ester | Low | Hydrolysis (acid-sensitive) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate with analogous pyridine and pyrimidine derivatives, focusing on structural features, synthetic methodologies, and functional properties.

Structural Analogues from the Catalog of Pyridine Compounds (2017)

The Catalog of Pyridine Compounds lists several structurally related pyrrolidine-carbamate derivatives with pyridine substituents (see Table 1). Key differences include:

- Heterocyclic Core : The target compound contains a pyrimidine ring (two nitrogen atoms), while analogues in the catalog feature pyridine (one nitrogen atom).

- Substituents : The pyrimidine ring in the target compound is substituted with chloro and methyl groups at positions 6 and 2, respectively. In contrast, pyridine-based analogues often include bulkier or halogen-rich substituents (e.g., iodine, bromine) .

Table 1: Structural Comparison of Selected Analogues

Research Findings and Implications

- Stability : The tert-butyl carbamate group in the target compound likely improves stability compared to unprotected pyrrolidine derivatives, as seen in analogues with hydrolytically sensitive silyl ethers (e.g., tert-butyldimethylsilyloxy) .

- Drug Design : The compact pyrimidine substituents (Cl, Me) may confer better bioavailability than bulkier pyridine-based analogues (e.g., iodine-substituted derivatives) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example, tert-butyl groups are introduced via Boc protection under anhydrous conditions using triethylamine (TEA) as a base in dichloromethane (DCM) at 0–20°C . Pyrimidine ring functionalization (e.g., chloro-substitution) may employ palladium-catalyzed cross-coupling or halogenation reactions. Post-synthesis purification often uses silica gel column chromatography with gradients of hexane/ethyl acetate .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and stereochemistry. For instance, characteristic tert-butyl signals appear as a singlet at ~1.4 ppm in ¹H NMR. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification; e.g., a parent ion peak at m/z 449 ([M+2]+) aligns with iodinated analogs . X-ray crystallography, using software like SHELX or WinGX, resolves absolute configurations when single crystals are obtained .

Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?

- Methodological Answer : The compound is typically a light yellow solid with low solubility in water but high solubility in polar aprotic solvents (e.g., DCM, DMF). Safety protocols mandate respiratory protection, gloves, and eye/face shields due to potential irritancy . Storage at 4°C under inert atmosphere (e.g., N₂) prevents degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine functionalization be addressed?

- Methodological Answer : Regioselective chlorination at the pyrimidine 6-position can be achieved using POCl₃ in the presence of catalytic DMAP, with reaction monitoring via TLC. Computational modeling (e.g., DFT) predicts reactive sites, while steric effects from the tert-butyl group direct substitution away from the pyrrolidine ring . Alternative strategies include directing-group-assisted metal catalysis (e.g., Pd-mediated C–H activation) .

Q. What strategies resolve contradictions in crystallographic data versus computational predictions for this compound?

- Methodological Answer : Discrepancies between experimental (X-ray) and computational (e.g., molecular dynamics) data often arise from crystal packing effects or solvent interactions. Refinement using SHELXL with high-resolution data (<1.0 Å) improves accuracy. For ambiguous cases, solid-state NMR or variable-temperature XRD can clarify dynamic disorder .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream derivatization?

- Methodological Answer : The tert-butyl moiety acts as a steric shield, protecting the pyrrolidine nitrogen from electrophilic attacks. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for further functionalization. Kinetic studies using in situ IR or HPLC-MS reveal that bulkier substituents slow reaction rates but improve selectivity in SNAr reactions .

Q. What analytical approaches validate batch-to-batch consistency in synthetic campaigns?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%). Chiral purity is confirmed via chiral stationary phase HPLC or circular dichroism (CD) for enantiomeric excess. Impurity profiling using LC-HRMS identifies byproducts (e.g., dechlorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.